molecular formula C12H14N2O4 B5225916 N-(4-methoxy-2-nitrophenyl)-3-methyl-2-butenamide

N-(4-methoxy-2-nitrophenyl)-3-methyl-2-butenamide

Cat. No. B5225916
M. Wt: 250.25 g/mol
InChI Key: LGOOAFLAUKXCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MNBA is a yellow crystalline compound with a molecular weight of 277.26 g/mol and a melting point of 146-148°C. It is a member of the family of butenamides, which have been found to exhibit various biological activities. The potential applications of MNBA in different fields, such as medicine, agriculture, and materials science, have attracted considerable attention from researchers worldwide.

Mechanism of Action

The mechanism of action of MNBA is not yet fully understood. However, it has been proposed that MNBA may exert its biological activities through various mechanisms, including the inhibition of enzymes, the induction of apoptosis, and the modulation of signaling pathways. For example, MNBA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. MNBA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
MNBA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. MNBA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Moreover, MNBA has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

MNBA has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It exhibits various biological activities, making it a potential candidate for the development of new drugs and therapeutic agents. However, MNBA also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not yet fully understood. Moreover, its efficacy and safety in humans have not been established, and further studies are needed to evaluate its potential as a therapeutic agent.

Future Directions

MNBA has a wide range of potential applications in various fields, including medicine, agriculture, and materials science. Some of the future directions for research on MNBA include:
1. Investigation of the mechanism of action of MNBA and its biological activities in different cell lines and animal models.
2. Development of MNBA-based drugs and therapeutic agents for the treatment of various diseases.
3. Evaluation of the safety and efficacy of MNBA in humans through clinical trials.
4. Exploration of the potential applications of MNBA in agriculture, such as the development of new pesticides and fungicides.
5. Investigation of the potential use of MNBA in materials science, such as the development of new materials with improved properties.
In conclusion, MNBA is a promising compound that exhibits various biological activities and has potential applications in various fields. Further research is needed to fully understand its mechanisms of action and evaluate its efficacy and safety in humans. MNBA has the potential to be developed into new drugs and therapeutic agents for the treatment of various diseases, and its applications in agriculture and materials science should also be explored.

Synthesis Methods

MNBA can be synthesized through a three-step process. The first step involves the reaction of 4-methoxy-2-nitroaniline with methyl acrylate to produce N-(4-methoxy-2-nitrophenyl)-3-methyl-2-propenamide. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the reaction of the amino group with acetic anhydride to produce MNBA.

Scientific Research Applications

MNBA has been found to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MNBA has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Moreover, it has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-5-4-9(18-3)7-11(10)14(16)17/h4-7H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOOAFLAUKXCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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